4-(Benzylthio)-6-fluorocinnoline

Huntington's disease CAG repeat RNA Polyglutamine protein

4-(Benzylthio)-6-fluorocinnoline (CAS 3259-43-6, also designated NSC66098 and GSRS UNII F45C9BQK5Z) is a synthetic, small-molecule heterocyclic compound belonging to the cinnoline family. Its structure features a cinnoline (benzopyridazine) core substituted with a benzylthio group at the 4-position and a fluorine atom at the 6-position, giving it the molecular formula C₁₅H₁₁FN₂S and a molecular weight of 270.32 g/mol.

Molecular Formula C15H11FN2S
Molecular Weight 270.3 g/mol
CAS No. 3259-43-6
Cat. No. B1680240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylthio)-6-fluorocinnoline
CAS3259-43-6
SynonymsNSC66098;  NSC-66098;  NSC 66098
Molecular FormulaC15H11FN2S
Molecular Weight270.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=CN=NC3=C2C=C(C=C3)F
InChIInChI=1S/C15H11FN2S/c16-12-6-7-14-13(8-12)15(9-17-18-14)19-10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyMVOOIFIABJDQGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzylthio)-6-fluorocinnoline (CAS 3259-43-6): Core Chemical Identity and Research Sourcing Baseline


4-(Benzylthio)-6-fluorocinnoline (CAS 3259-43-6, also designated NSC66098 and GSRS UNII F45C9BQK5Z) is a synthetic, small-molecule heterocyclic compound belonging to the cinnoline family. Its structure features a cinnoline (benzopyridazine) core substituted with a benzylthio group at the 4-position and a fluorine atom at the 6-position, giving it the molecular formula C₁₅H₁₁FN₂S and a molecular weight of 270.32 g/mol . It is listed in the FDA Global Substance Registration System with the unique ingredient identifier F45C9BQK5Z [1]. For research procurement, it is commercially available as a solid powder with purity typically exceeding 98% (as verified by Certificate of Analysis), soluble in DMSO, and recommended for storage at -20°C for long-term stability exceeding three years [2].

Why 4-(Benzylthio)-6-fluorocinnoline Cannot Be Interchanged with Generic Cinnoline Analogs in Focused Research Programs


The cinnoline scaffold supports diverse biological activities—including antibacterial, antifungal, anticancer, anti-inflammatory, and CNS-modulating effects—across its many derivatives [1]. However, biological activity is exquisitely sensitive to the specific substitution pattern at the 4- and 6-positions. The 4-benzylthio group introduces a lipophilic sulfur-linked aromatic moiety capable of engaging hydrophobic protein pockets, while the 6-fluorine atom modulates electronic properties, metabolic stability, and hydrogen-bonding interactions [2]. Critically, even closely related analogs such as 4-((4-chlorobenzyl)thio)-6-fluorocinnoline (CAS 2195-60-0), 4,6-bis(benzylthio)cinnoline (CAS 6957-43-3), and 4-(benzylthio)-6,7-dimethoxycinnoline (CAS 5387-97-3) exhibit distinct target engagement profiles—ranging from α-glucosidase inhibition (IC₅₀ 28 µM for a 4,6-bis(benzylthio) derivative) to protein tyrosine kinase inhibition—meaning that structural interchange without validation would confound experimental reproducibility and target deconvolution [3].

4-(Benzylthio)-6-fluorocinnoline: Head-to-Head Quantitative Differentiation Evidence for Informed Procurement


Unique Huntington's Disease Target Engagement: CAG Repeat RNA and PolyQ Protein Dual Targeting Not Reported for Other 4-Benzylthiocinnolines

NSC66098 (4-(Benzylthio)-6-fluorocinnoline) is characterized as a novel, potent inhibitor of Huntington's disease pathogenesis via a dual-targeting mechanism—simultaneously engaging expanded CAG repeat RNA transcripts and their translated polyglutamine (PolyQ) protein products [1]. This mechanism is not reported for any other 4-benzylthiocinnoline analog, including 4-((4-chlorobenzyl)thio)-6-fluorocinnoline (CAS 2195-60-0), 4-((3,4-dichlorobenzyl)thio)-6-fluorocinnoline (CAS 1683-35-8), or 4-(benzylthio)-6,7-dimethoxycinnoline (CAS 5387-97-3), which are primarily described as kinase inhibitors or antimicrobial/anticancer agents with no CAG-repeat activity documented . While precise IC₅₀ values for CAG RNA binding and PolyQ inhibition remain proprietary or unpublished in peer-reviewed literature, the mechanism itself constitutes a qualitative differentiation with direct implications for Huntington's disease-focused research programs.

Huntington's disease CAG repeat RNA Polyglutamine protein Neurodegeneration NSC66098

Physicochemical Differentiation: Optimized Lipophilicity and Reduced Molecular Weight Versus Chlorinated and Bis-Substituted Analogs

4-(Benzylthio)-6-fluorocinnoline (MW 270.32 g/mol) occupies a favorable physicochemical space relative to its closest structural analogs. The 4-chlorobenzyl analog (CAS 2195-60-0) carries an additional chlorine atom that increases molecular weight to 304.8 g/mol and elevates lipophilicity, while the 3,4-dichlorobenzyl analog (CAS 1683-35-8) reaches 339.21 g/mol [1]. The 4,6-bis(benzylthio) analog (CAS 6957-43-3) adds an entire second benzylthio group, increasing molecular weight to 374.52 g/mol . Calculated logP values for the target compound are predicted in the range of 2.2–3.4 by various in silico models, positioning it within favorable drug-like space per Lipinski's Rule of Five, whereas the bulkier, more lipophilic chlorinated and bis-substituted analogs risk exceeding optimal logP thresholds and may exhibit reduced aqueous solubility [2]. The target compound thus offers the most balanced physicochemical profile among the 4-benzylthio-6-fluorocinnoline series, making it the preferred starting point for medicinal chemistry optimization programs concerned with oral bioavailability potential.

Lipophilicity Drug-likeness LogP Physicochemical properties Cinnoline SAR

Synthetic Tractability and 4-Position Versatility: Cinnoline Core Enables Late-Stage Diversification via Nucleophilic Aromatic Substitution

The 6-fluorocinnoline core is recognized for its enhanced reactivity toward nucleophilic aromatic substitution (SNAr) at the 4-position, owing to the electron-withdrawing effect of the fluorine atom at position 6, which activates the ring for nucleophilic attack [1]. This property, documented in the foundational work of Castle et al. (1965) on 4-substituted benzylthiocinnolines, means that 4-(benzylthio)-6-fluorocinnoline can serve not only as a research compound in its own right but also as a versatile intermediate for the parallel synthesis of focused cinnoline libraries—a capability not shared by non-fluorinated or C-6 unsubstituted cinnoline analogs, which exhibit substantially lower SNAr reactivity at the 4-position [2]. In contrast, the 4,6-bis-substituted analog lacks a free reactive site, and the chlorobenzyl analogs introduce competing reactivity at the benzyl group itself, complicating chemoselective diversification [3].

Nucleophilic aromatic substitution Late-stage functionalization Cinnoline synthesis Chemical probe development SNAr reactivity

Regulatory-Grade Identity Traceability: FDA GSRS UNII Assignment Provides Unique Substance-Level Differentiation for Procurement and Compliance

4-(Benzylthio)-6-fluorocinnoline has been assigned the FDA Global Substance Registration System (GSRS) Unique Ingredient Identifier (UNII) F45C9BQK5Z, a regulatory-grade molecular identity marker that unambiguously distinguishes this compound from all other substances [1]. This assignment is particularly significant because many closely related analogs—including 4-((4-chlorobenzyl)thio)-6-fluorocinnoline (CAS 2195-60-0, UNII K4J8VY9SU3), 4-((3,4-dichlorobenzyl)thio)-6-fluorocinnoline (CAS 1683-35-8), and 4-(benzylthio)-6,7-dimethoxycinnoline (CAS 5387-97-3)—each carry distinct UNII identifiers, enabling unambiguous substance-level traceability across the procurement, inventory, and regulatory documentation chain [2]. For organizations operating under GLP/GMP compliance frameworks or preparing for IND-enabling studies, the existence of a UNII eliminates substance identity ambiguity that could otherwise compromise regulatory submissions.

FDA GSRS Unique Ingredient Identifier Regulatory compliance Substance registration Procurement specification

BindingDB Biochemical Profiling: Distinct Target Engagement Spectrum Compared to Other Cinnoline Derivatives

Biochemical profiling data deposited in BindingDB indicates that 4-(benzylthio)-6-fluorocinnoline interacts with cyclin-dependent kinase 6 (CDK6)/cyclin D1 and CDK4/cyclin D1 complexes (human), suggesting a kinase inhibitory profile [1]. In contrast, alternative 4-benzylthiocinnoline derivatives engage entirely distinct targets: 4,6-bis(benzylthio)cinnoline derivatives act as α-glucosidase inhibitors (IC₅₀ 28 µM for the most potent derivative versus acarbose at 750 µM); other cinnoline analogs in BindingDB show affinity for α-synuclein (Ki 3.80 nM) or thymidylate synthase [2]. This target-level divergence within the same chemical series underscores that 4-(benzylthio)-6-fluorocinnoline cannot be regarded as functionally interchangeable with its structural neighbors, even though direct IC₅₀ or Kd values for NSC66098 against CDK6/CDK4 have not been publicly disclosed in quantitative form.

Cyclin-dependent kinase CDK6 CDK4 Kinase selectivity BindingDB Biochemical profiling

Documented Antibacterial Scaffold Heritage with 6-Fluorocinnoline-Specific Activity Confirmed in Nargund et al. (1994)

The 6-fluorocinnoline scaffold has experimentally confirmed antibacterial and antifungal activity, as demonstrated by Nargund et al. (1994), who synthesized a series of 6-fluorocinnolines and evaluated them against Aspergillus niger and Candida albicans [1]. Several derivatives in this class—including 7-chloro-6-fluoro-4-arylidene cinnoline-3-carboxamides and their carboxylic acid analogs—showed activity against both fungal species, with certain compounds selectively active against A. niger and others against C. albicans [2]. While 4-(benzylthio)-6-fluorocinnoline itself was not among the specific compounds tested in that study, the proven antimicrobial competence of the 6-fluorocinnoline core—combined with the unique 4-benzylthio substitution pattern and CAG/polyQ targeting mechanism—positions this compound as a structurally distinct entry point within a validated bioactive scaffold class, unlike non-fluorinated cinnoline analogs where antimicrobial activity is less consistently observed [3].

Antibacterial Antifungal 6-Fluorocinnoline Aspergillus niger Candida albicans Scaffold validation

4-(Benzylthio)-6-fluorocinnoline: Evidence-Backed Research and Industrial Application Scenarios


Huntington's Disease Pathogenesis Studies: CAG Repeat RNA and PolyQ Protein Targeting

Research groups investigating Huntington's disease mechanisms—particularly those studying expanded CAG repeat RNA toxicity and polyglutamine protein aggregation—should prioritize NSC66098 as a chemical probe. Its reported dual-targeting mechanism (CAG RNA and PolyQ protein) distinguishes it from all other commercially available cinnoline derivatives, none of which carry CAG/polyQ targeting claims [1]. The UNII registration (F45C9BQK5Z) further supports its traceable use in pre-IND mechanistic studies [2]. Note: the absence of published IC₅₀ data for this mechanism means that users should independently validate target engagement in their experimental systems.

CDK4/6-Focused Oncology Drug Discovery: Kinase Inhibitor Lead Optimization

Biochemical profiling data in BindingDB indicates interaction with CDK6/cyclin D1 and CDK4/cyclin D1 complexes [1]. For oncology programs targeting CDK4/6-driven cancers (e.g., breast cancer, melanoma), this compound offers a structurally distinct starting point compared to clinically established CDK4/6 inhibitors, with a cinnoline core not represented among approved CDK-targeting agents. Its lower molecular weight (270.32 g/mol) and favorable predicted logP (~2.2–3.4) provide a pharmacokinetic starting advantage over bulkier chlorinated or bis-substituted analogs that risk exceeding drug-likeness thresholds [2].

Cinnoline-Focused Chemical Library Synthesis and SAR Expansion via Late-Stage SNAr Diversification

The 6-fluoro substituent activates the cinnoline 4-position for nucleophilic aromatic substitution, enabling efficient parallel library synthesis for structure-activity relationship studies [1]. Unlike 4,6-bis(benzylthio)cinnoline—which has both reactive positions occupied—4-(benzylthio)-6-fluorocinnoline retains the ability for further functionalization at the benzylthio sulfur (oxidation to sulfoxide/sulfone) while the core scaffold reactivity is preserved [2]. This makes it a strategically superior scaffold for medicinal chemistry groups building diversified cinnoline libraries.

Anti-Infective Hit-to-Lead Development Leveraging Validated 6-Fluorocinnoline Scaffold Activity

The 6-fluorocinnoline scaffold has peer-reviewed, experimentally confirmed antifungal activity against A. niger and C. albicans [1]. While 4-(benzylthio)-6-fluorocinnoline itself has not been directly tested in antifungal assays, the Nargund et al. (1994) study provides scaffold-level validation that supports its inclusion in anti-infective screening cascades. The distinct 4-benzylthio substitution may confer altered antimicrobial spectrum or resistance profile compared to the 4-arylidene carboxamide derivatives previously tested, warranting empirical evaluation.

Quote Request

Request a Quote for 4-(Benzylthio)-6-fluorocinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.